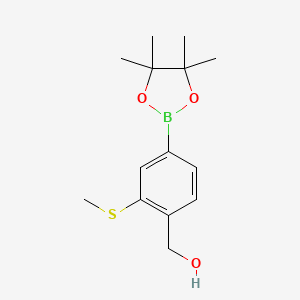
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with an ethylsulfonyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions. For instance, ethylsulfonyl chloride can be reacted with the pyridine derivative in the presence of a base to form the ethylsulfonyl-substituted pyridine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction. This can be achieved by reacting the ethylsulfonylpyridine with a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-(5-Methylsulfonylpyridin-2-yl)acetic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(5-Chlorosulfonylpyridin-2-yl)acetic acid: Contains a chlorosulfonyl group, which can alter its reactivity and applications.
2-(5-Nitrosulfonylpyridin-2-yl)acetic acid: The nitro group can significantly change the compound’s electronic properties and reactivity.
Uniqueness
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and potential applications. The combination of the pyridine ring and the acetic acid moiety also contributes to its distinct chemical and biological properties.
特性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
2-(5-ethylsulfonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)8-4-3-7(10-6-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChIキー |
OVTMFSLICCWBOW-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)




